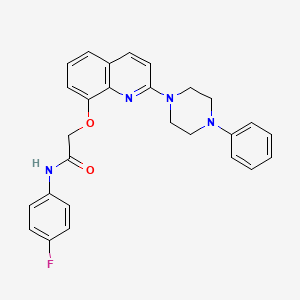

![molecular formula C20H17NO4S2 B2720399 N-[2,2-bis(benzenesulfonyl)ethenyl]aniline CAS No. 103975-51-5](/img/structure/B2720399.png)

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

The fluorescence quenching of derivatives related to N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, such as Bis-MSB in toluene, has been studied with carbon tetrachloride (CCl4) and aniline. These studies have revealed the simultaneous presence of static and dynamic components in the fluorescence quenching process. This research provides insights into the interactions between these compounds and could lead to the development of advanced materials with tailored optical properties (Thipperudrappa, J., Biradar, D., & Hanagodimath, S. M., 2007).

DNA-Binding and Antioxidant Activities

The DNA-binding studies and antioxidant activities of silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have been investigated. These studies demonstrate the potential application of these complexes in biochemistry and pharmacology, showcasing their ability to interact with DNA in an intercalation mode and their strong antioxidative properties (Wu, H., Zhang, Y., Chen, C., Zhang, J., Bai, Y., Shi, F., & Wang, X., 2014).

Molecular Structure Analysis

The molecular structure of N-(2-Methylphenyl)benzenesulfonamide has been determined, providing critical insights into the conformational characteristics of such compounds. Understanding the molecular structure is essential for designing materials and molecules with specific functions, highlighting the significance of structural analysis in materials science (Gowda, B., Foro, S., Babitha, K., & Fuess, H., 2008).

Photochromic Systems Development

Research into thermally irreversible photochromic systems has led to the synthesis of derivatives that exhibit fatigue-resistant photochromic properties. Such compounds could be used in the development of smart materials and sensors, demonstrating the versatility of this compound-related compounds in materials science (Uchida, K., Nakayama, Y., & Irie, M., 1990).

Electroluminescent Material Synthesis

A novel class of emitting amorphous molecular materials with bipolar character, related to the structural motifs of this compound, has been designed and synthesized. These materials are used in organic electroluminescent (EL) devices, demonstrating the compound's potential application in the development of optoelectronic devices and materials (Doi, H., Kinoshita, M., Okumoto, K., & Shirota, Y., 2003).

Mecanismo De Acción

“N-[2,2-bis(benzenesulfonyl)ethenyl]aniline” and similar compounds are studied for their potential use as inhibitors of hNE . hNE is a serine proteinase involved in the immune response, and these compounds can inhibit its activity, potentially offering a new treatment strategy for conditions like Acute Respiratory Distress Syndrome (ARDS) .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOWQOKCYBHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)

![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)